N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide
Description
N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenoxy group and an acetamide moiety
Properties
IUPAC Name |
N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-18-12(21)8-22-9-3-2-4-10(7-9)23-13-19-6-5-11(20-13)14(15,16)17/h2-7H,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGXBCLBLOEZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)OC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with phenoxy group: The pyrimidine derivative is then coupled with a phenoxy compound using a suitable coupling reagent like palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Acetamide formation: Finally, the acetamide moiety is introduced through an amidation reaction using methylamine and acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[3-[4-(trifluoromethyl)phenyl]oxyphenoxy]acetamide
- N-methyl-2-[3-[4-(trifluoromethyl)benzyl]oxyphenoxy]acetamide
- N-methyl-2-[3-[4-(trifluoromethyl)phenyl]oxyphenyl]acetamide
Uniqueness
N-methyl-2-[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenoxy]acetamide is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
